molecular formula C13H10N2O3S B15047114 N'-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide

N'-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B15047114
M. Wt: 274.30 g/mol
InChI Key: YMOJHAPRGAZUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is a chemical compound with the molecular formula C13H10N2O3S This compound is known for its unique structure, which includes a thiophene ring and a benzodioxole moiety

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(thiophen-2-ylmethylideneamino)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)

InChI Key

YMOJHAPRGAZUPL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

N’-[(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.

    Benzodioxole derivatives: These compounds contain the benzodioxole moiety and are known for their diverse applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.